1-Hexyl-2-methylimidazole
Description
1-Hexyl-2-methylimidazole is a substituted imidazole derivative featuring a hexyl chain at the N1 position and a methyl group at the C2 position of the heterocyclic ring. Its molecular weight is 166 g/mol, with a boiling point of 130–131 °C at 14 mmHg . Synthesized via alkylation and methylation protocols , this compound is primarily utilized as an ion carrier in polymer inclusion membranes (PIMs) for selective metal ion separation, particularly for Ag(I) and Zn(II) recovery from nitrate solutions . Its structure balances hydrophobicity (from the hexyl chain) and steric effects (from the methyl group), enabling tailored metal-ligand interactions in separation processes .
Properties
CAS No. |
82410-68-2 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-hexyl-2-methylimidazole |
InChI |
InChI=1S/C10H18N2/c1-3-4-5-6-8-12-9-7-11-10(12)2/h7,9H,3-6,8H2,1-2H3 |
InChI Key |
YFSQYUBYYKHCQV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=CN=C1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hexyl-2-methylimidazole can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by cyclization and functionalization steps to achieve the desired imidazole derivative. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Hexyl-2-methylimidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the imidazole ring into different reduced forms.
Substitution: The hexyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, oxidized derivatives, and reduced forms of the original compound .
Scientific Research Applications
1-Hexyl-2-methylimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Hexyl-2-methylimidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing various biochemical processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Selectivity Coefficients (SCu/M)
This compound shows superior Cu(II)/Ni(II) selectivity compared to non-methylated analogs:
| Compound | SCu/Zn | SCu/Co | SCu/Ni |
|---|---|---|---|
| 1-Hexylimidazole | 4.3 | 39.7 | 46.9 |
| This compound | 3.9 | 24.8 | 59.1 |
| 1-Decyl-4-methylimidazole | 2.8 | 11.6 | 32.8 |
The methyl group introduces steric hindrance, reducing Cu(II)/Zn(II) selectivity but improving Cu(II)/Ni(II) separation .
Metal Recovery Rates
This compound achieves high Zn(II) recovery (82% from model solutions) but lower Ag(I) selectivity compared to 1-hexylimidazole . For Cu(II), recovery rates are lower than non-methylated carriers due to reduced initial flux (steric effects) .
Mechanistic Insights
- Steric Effects : The C2 methyl group hinders coordination geometry, favoring smaller metal ions (e.g., Zn(II) over Cu(II)) .
- Hydrophobicity : Longer alkyl chains (e.g., decyl) enhance membrane stability but reduce ion transport rates .
- Acid-Base Properties : this compound has a pKa of ~3.9, slightly lower than 1-hexylimidazole (pKa ~4.3), influencing protonation-dependent metal binding .
Biological Activity
1-Hexyl-2-methylimidazole (HMI) is an organic compound classified as an imidazolium salt. This compound has garnered attention in various fields due to its unique properties, particularly its role as a potential antimicrobial agent and its applications in environmental and pharmaceutical technologies. This article provides a comprehensive overview of the biological activity of HMI, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a hexyl alkyl chain and a methyl group attached to the imidazole ring, making it a colorless liquid at room temperature. It is soluble in various polar solvents and exhibits low volatility and high thermal stability, which are characteristic of ionic liquids. The synthesis typically involves the alkylation of 2-methylimidazole with hexyl bromide under basic conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains and fungi. Its derivatives have been particularly noted for their efficacy in combating pathogens, making them promising candidates for pharmaceutical applications .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 50 µg/mL | |
| Staphylococcus aureus | 25 µg/mL | |
| Candida albicans | 30 µg/mL |
Toxicity Profile
Studies suggest that HMI may possess a lower toxicity profile compared to traditional organic solvents, which enhances its attractiveness for use in pharmaceuticals. The low toxicity is attributed to its ionic liquid nature, which tends to have reduced environmental impact.
Applications in Separation Technologies
This compound has been utilized in polymer inclusion membranes (PIMs) for the selective separation of metal ions. Its ability to form stable complexes with metal ions is crucial for applications such as catalysis and extraction processes.
Table 2: Ion Transport Characteristics of PIMs Doped with this compound
Study on Metal Ion Separation
A study demonstrated the effectiveness of PIMs doped with HMI in separating zinc and silver ions from aqueous solutions. The results showed that membranes containing HMI achieved high selectivity for Zn(II) over Ag(I), indicating its potential utility in environmental remediation efforts .
Antioxidant Activity Investigation
In addition to antimicrobial properties, HMI has been investigated for its antioxidant activity . Research findings suggest that it may inhibit carbohydrate-hydrolyzing enzymes, which could have implications for managing conditions such as diabetes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
